molecular formula C15H12Cl2FNO4 B14523219 1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene CAS No. 62746-51-4

1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene

Cat. No.: B14523219
CAS No.: 62746-51-4
M. Wt: 360.2 g/mol
InChI Key: IYTOUDCHWYVSRO-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene is an organic compound with a complex structure that includes multiple functional groups such as chloro, fluoroethoxy, nitro, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach involves the nitration of a suitable aromatic precursor, followed by halogenation and etherification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Techniques such as tubular diazotization and catalytic hydrogenation are employed to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Bromination using bromine or other halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-fluorobenzene
  • 1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-bromobenzene

Uniqueness

The presence of both chloro and nitro groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

62746-51-4

Molecular Formula

C15H12Cl2FNO4

Molecular Weight

360.2 g/mol

IUPAC Name

1,5-dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene

InChI

InChI=1S/C15H12Cl2FNO4/c1-9-6-10(16)7-12(17)15(9)23-11-2-3-13(19(20)21)14(8-11)22-5-4-18/h2-3,6-8H,4-5H2,1H3

InChI Key

IYTOUDCHWYVSRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF)Cl)Cl

Origin of Product

United States

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